4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
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Overview
Description
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core with cyclopropanecarboxamido and dimethoxyphenylureido substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropanecarboxamido Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the cyclopropanecarboxamide.
Preparation of the Dimethoxyphenylureido Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate to form the dimethoxyphenylurea.
Coupling Reaction: The final step involves coupling the cyclopropanecarboxamido intermediate with the dimethoxyphenylureido intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ureas.
Scientific Research Applications
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
- This compound analogs : Compounds with similar structures but different substituents on the benzamide or urea moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVHQFVGBDILDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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